[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475042
InChI: InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)/t11-,13?,14?/m0/s1
SMILES: CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475042

Molecular Formula: C17H31N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H31N3O3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)/t11-,13?,14?/m0/s1
Standard InChI Key RHLFUOVDQAIGMZ-XGNXJENSSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Features

The compound’s structure integrates three key motifs:

  • tert-Butyl carbamate: Provides steric bulk and stability, common in prodrug designs to enhance bioavailability .

  • (S)-2-Aminopropionylamino group: The (S)-configuration at the α-carbon ensures stereoselective interactions with biological targets, critical for receptor binding .

  • Cyclopropane-cyclohexyl system: The fused cyclohexyl-cyclopropane moiety contributes to conformational rigidity, potentially optimizing pharmacokinetic properties .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC17H31N3O3\text{C}_{17}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molar Mass325.45 g/mol
CAS Number1354003-27-2
Stereochemistry(S)-configuration at α-carbon
Key Functional GroupsCarbamate, amide, cyclopropane

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Amine Coupling: A cyclohexylamine derivative is coupled with (S)-2-aminopropionic acid using coupling agents like HBTU/HOBt or DCC .

  • Carbamate Formation: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Cyclopropane Functionalization: Cyclopropanation is achieved through [2+1] cycloaddition or Simmons–Smith reactions .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Amide bond formationHBTU, DIPEA, DMF, 0–25°C75%
2Boc protectionBoc₂O, NaOH, THF/H₂O85%
3Cyclopropane introductionZn(CH₂I)₂, CuCl, Et₂O60%

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

  • Characterization:

    • NMR: 1H^1\text{H} NMR (CDCl₃): δ 1.38 (s, 9H, Boc), 1.45–1.85 (m, cyclohexyl), 2.10 (q, cyclopropane) .

    • MS: ESI-MS m/z 326.2 [M+H]⁺ .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

PropertyValueMethod/Source
Boiling Point486.9 ± 44.0 °C (predicted)QSPR
Density1.11 ± 0.1 g/cm³ (predicted)Computational
pKa14.98 ± 0.40 (predicted)ACD/Labs
SolubilityLow in water; soluble in DMSOExperimental

Pharmacological and Industrial Applications

Medicinal Chemistry

  • Intermediate in Anticoagulants: Serves as a precursor in synthesizing Edoxaban analogs, targeting Factor Xa inhibition .

  • P2X3 Receptor Antagonism: Structural analogs show promise in treating chronic pain and urinary disorders by blocking ATP-gated ion channels .

Material Science

  • Conformational Studies: The cyclopropane-cyclohexyl system is used to study steric effects in polymer backbones .

Future Directions

  • Optimized Synthesis: Develop catalytic asymmetric methods to improve enantiomeric excess .

  • Biological Screening: Evaluate efficacy in models of neuropathic pain and overactive bladder .

  • Prodrug Design: Explore tert-butyl carbamate cleavage for targeted drug delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator